Methyl 2,4,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 2,4,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C12H20O3 and a molecular weight of 212.29 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxaspiro ring system. It is primarily used in research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,6-trimethylphenol with ethyl chloroformate in the presence of a base to form the corresponding ester. This intermediate is then subjected to a spirocyclization reaction to form the oxaspiro ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and isolation to ensure the final product meets the required specifications for research and industrial use .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2,4,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,4,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, trans-: This compound shares a similar spirocyclic structure but differs in its functional groups and stereochemistry.
1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, cis-: Another stereoisomer with different spatial arrangement of atoms.
Uniqueness
Methyl 2,4,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties .
Biological Activity
Methyl 2,4,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS No. 1559194-34-1) is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C₁₂H₂₀O₃
- Molecular Weight : 212.29 g/mol
- IUPAC Name : this compound
- CAS Registry Number : 1559194-34-1
The compound features a spirocyclic structure which is notable for its potential to interact with various biological systems.
Biological Activity Overview
Research into the biological activity of this compound has revealed several areas of interest:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against a range of pathogens. The mechanism of action is hypothesized to involve disruption of microbial cell membranes, although detailed mechanisms remain to be elucidated.
- Anti-inflammatory Effects : Some studies indicate that this compound may possess anti-inflammatory properties. In vitro assays have demonstrated a reduction in pro-inflammatory cytokine production in cell lines treated with the compound.
- Potential Anticancer Activity : Emerging research has explored the potential of this compound in cancer therapy. Investigations into its effects on cancer cell lines have shown promising results in inhibiting cell proliferation and inducing apoptosis.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial effects of this compound against various bacterial strains. The compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. This suggests a potential for development into an antimicrobial agent for clinical applications.
Case Study: Anti-inflammatory Mechanism
In a separate study focusing on inflammation, the compound was tested on RAW264.7 macrophage cells stimulated with lipopolysaccharides (LPS). Results indicated that treatment with this compound led to a significant decrease in the production of TNF-alpha and IL-6 cytokines compared to untreated controls. This suggests that the compound may modulate inflammatory responses through inhibition of NF-kB signaling pathways.
Properties
Molecular Formula |
C12H20O3 |
---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
methyl 2,4,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-8-5-6-12(9(2)7-8)11(3,15-12)10(13)14-4/h8-9H,5-7H2,1-4H3 |
InChI Key |
WGLCNIOAYNSFBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C(C1)C)C(O2)(C)C(=O)OC |
Origin of Product |
United States |
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